molecular formula C8H9N3 B13477756 N-methylimidazo[1,2-a]pyridin-6-amine

N-methylimidazo[1,2-a]pyridin-6-amine

Cat. No.: B13477756
M. Wt: 147.18 g/mol
InChI Key: PMYLGTDKOUGYMN-UHFFFAOYSA-N
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Description

N-Methylimidazo[1,2-a]pyridin-6-amine is a bicyclic heteroaromatic compound featuring a fused imidazole and pyridine ring system. The N-methyl substitution at the 6-amino position enhances its lipophilicity and stability compared to unsubstituted imidazo[1,2-a]pyridin-6-amine. This scaffold is a privileged structure in medicinal chemistry, often serving as a core for developing kinase inhibitors, antiviral agents, and metabolic modulators .

Properties

Molecular Formula

C8H9N3

Molecular Weight

147.18 g/mol

IUPAC Name

N-methylimidazo[1,2-a]pyridin-6-amine

InChI

InChI=1S/C8H9N3/c1-9-7-2-3-8-10-4-5-11(8)6-7/h2-6,9H,1H3

InChI Key

PMYLGTDKOUGYMN-UHFFFAOYSA-N

Canonical SMILES

CNC1=CN2C=CN=C2C=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methylimidazo[1,2-a]pyridin-6-amine can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization to form the imidazo[1,2-a]pyridine core. The reaction conditions typically involve the use of a strong acid catalyst, such as hydrochloric acid or sulfuric acid, and heating the reaction mixture to promote cyclization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters, such as temperature, pressure, and reactant concentrations, to ensure consistent product quality and yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming increasingly important in industrial production .

Chemical Reactions Analysis

Types of Reactions

N-methylimidazo[1,2-a]pyridin-6-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-methylimidazo[1,2-a]pyridin-6-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: this compound derivatives are investigated for their potential as therapeutic agents in the treatment of various diseases, such as tuberculosis and cancer.

    Industry: The compound is used in the development of new materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of N-methylimidazo[1,2-a]pyridin-6-amine involves its interaction with specific molecular targets and pathways. For example, in the context of its anticancer activity, the compound may inhibit key enzymes involved in cell proliferation and survival, such as phosphatidylinositol-3-kinase (PI3K) and Akt. This inhibition can lead to the induction of apoptosis (programmed cell death) in cancer cells. Additionally, the compound may interfere with DNA replication and repair processes, further contributing to its cytotoxic effects .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural variations among analogs include substitutions at the 2-, 3-, 6-, and 8-positions of the imidazo[1,2-a]pyridine core. These modifications influence molecular weight, solubility, and biological activity:

Compound Name Substituents Molecular Weight ([M+H]+) Yield (%) Purity (%) Key Characteristics
N-Methylimidazo[1,2-a]pyridin-6-amine 6-N-methyl 148.2 (calculated) - - Enhanced lipophilicity, base structure
2-Phenylimidazo[1,2-a]pyridin-6-amine (8d-1) 2-phenyl 210.4 49 - Lower yield due to nitro reduction step
6-Methyl-2-phenylimidazo[1,2-a]pyridine (S2) 6-methyl, 2-phenyl 209.3 (calculated) - - Increased steric bulk
Compound S3 (N-(4-Fluorophenyl) derivative) N-(4-fluorophenyl), 3-methoxypyridinyl 349.0 13 - Low yield, fluorophenyl enhances target affinity
Compound 23 (dimethoxyphenyl-phenylethynyl) 2-(3,4-dimethoxyphenyl), 6-phenylethynyl ~434 (calculated) - 99 High purity, rigid structure
8-Fluoro-2-methylimidazo[1,2-a]pyridin-6-amine·HCl 8-fluoro, 2-methyl, hydrochloride salt 201.63 - - Improved solubility via salt formation

Key Observations :

  • Halogenation : Fluorine substitution (e.g., 8-fluoro in ) enhances metabolic stability and binding interactions via electronegative effects .
  • Aromatic Substituents : Bulky groups (e.g., phenylethynyl in Compound 23) increase molecular weight and rigidity, which may influence target selectivity .

Biological Activity

N-methylimidazo[1,2-a]pyridin-6-amine (NMIP) is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current findings on NMIP's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of this compound

NMIP belongs to the imidazo[1,2-a]pyridine family, which has been studied for various pharmacological properties. Its structure allows for interactions with biological targets that can lead to therapeutic effects or toxicity. The compound has been highlighted in studies focusing on its role as an antituberculosis agent and its potential anticancer properties.

Antituberculosis Activity

Recent studies have demonstrated NMIP's efficacy against multidrug-resistant strains of Mycobacterium tuberculosis. Research indicates that NMIP may act by inhibiting specific enzymes critical for bacterial survival. For example, it has been shown to inhibit the cytochrome bc1 complex, which is essential for ATP synthesis in M. tuberculosis .

Table 1: Summary of Antituberculosis Activity

CompoundActivity (IC50)Mechanism of Action
NMIP< 1 μMQcrB inhibitor
Compound 150.4 μMQcrB inhibitor
Compound 160.3 μMEnhanced metabolic stability

Anticancer Activity

In vitro studies have shown that NMIP and its derivatives exhibit potent anticancer activity against various tumor cell lines. For instance, a derivative of NMIP demonstrated submicromolar inhibitory activity against cancer cells, inducing cell cycle arrest and apoptosis through the inhibition of the PI3Kα pathway .

Table 2: Summary of Anticancer Activity

CompoundCell LineIC50 (μM)Mechanism of Action
NMIP Derivative 13kHCC8270.09 - 0.43PI3Kα inhibition
NMIP Derivative 15A549>10Alternative pathways

Structure-Activity Relationships (SAR)

The biological activity of NMIP is closely related to its structural features. Modifications at specific positions on the imidazo[1,2-a]pyridine ring can significantly affect potency and selectivity.

  • Position 2 Substitution : Substituents at this position are crucial for maintaining activity; larger groups tend to reduce efficacy.
  • Position 6 Methyl Group : Retaining a methyl group at this position has been shown to enhance antibacterial activity against M. tuberculosis .

Study on Antituberculosis Efficacy

A study evaluated various imidazo[1,2-a]pyridine derivatives for their anti-TB activity. It was found that compounds with smaller substituents at position 2 exhibited higher potency against resistant strains compared to those with larger or more complex groups .

Study on Anticancer Properties

In another investigation focusing on anticancer properties, a series of NMIP derivatives were synthesized and tested against multiple cancer cell lines. Notably, one compound induced significant apoptosis in HCC827 cells through PI3Kα pathway inhibition, demonstrating its potential as a lead compound for further development .

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